3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid
Overview
Description
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoic acid moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid typically involves the reaction of 4-methanesulfonylphenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of 3,4-dimethoxybenzaldehyde as a starting material, which is then reacted with 4-methanesulfonylphenylacetic acid to yield the desired product . The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is typically optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance productivity and quality control.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methanesulfonyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation Reactions: These reactions often involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce the compound, typically under anhydrous conditions.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions may result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX) . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methanesulfonylphenyl)-2-(aryl)acrylic acids: These compounds also contain a methanesulfonylphenyl group and are studied for their dual inhibition of COX and LOX enzymes.
6-Alkyl-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones: These compounds exhibit selective COX-2 inhibitory activity and are explored for their potential as anti-inflammatory agents.
Uniqueness
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit both COX and LOX enzymes makes it a valuable compound for the development of dual-function anti-inflammatory drugs. Additionally, its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness.
Properties
IUPAC Name |
2-methyl-3-(4-methylsulfonylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(11(12)13)7-9-3-5-10(6-4-9)16(2,14)15/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEAHYWVFHCZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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